molecular formula C16H16N4O2S B2603946 N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide CAS No. 1421472-33-4

N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide

Cat. No.: B2603946
CAS No.: 1421472-33-4
M. Wt: 328.39
InChI Key: RLEPLRFMHMYANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a naphthalene ring bonded to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with dimethylamine to form 2-(dimethylamino)pyrimidine. This intermediate is then reacted with naphthalene-2-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding to proteins or nucleic acids, affecting biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Dimethylamino)pyrimidin-5-YL]-5-fluoro-2-methylbenzene-1-sulfonamide
  • N-[2-(Dimethylamino)pyrimidin-5-YL]-4-methylbenzenesulfonamide

Uniqueness

N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide is unique due to its combination of a pyrimidine ring with a naphthalene sulfonamide moiety. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20(2)16-17-10-14(11-18-16)19-23(21,22)15-8-7-12-5-3-4-6-13(12)9-15/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEPLRFMHMYANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.